molecular formula C16H18O2S B2560913 Methyl 4-methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylate CAS No. 1855889-97-2

Methyl 4-methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylate

Cat. No.: B2560913
CAS No.: 1855889-97-2
M. Wt: 274.38
InChI Key: CIYHCDFYVPVHJB-UHFFFAOYSA-N
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Description

Methyl 4-methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylate is a compound belonging to the thiophene family, which is known for its diverse applications in medicinal chemistry and material science. Thiophene derivatives are recognized for their biological activities and are used in various industrial applications .

Preparation Methods

The synthesis of Methyl 4-methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters, among other reagents .

Chemical Reactions Analysis

Methyl 4-methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide for sulfurization and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation and cancer . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 4-methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine . These compounds share a similar thiophene framework but differ in their specific substituents and biological activities. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The unique substituents in this compound contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-methyl-5-(4-propan-2-ylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2S/c1-10(2)12-5-7-13(8-6-12)15-11(3)9-14(19-15)16(17)18-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYHCDFYVPVHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)OC)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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